[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol

Catalog No.
S737772
CAS No.
362529-02-0
M.F
C10H10N2O2
M. Wt
190.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol

CAS Number

362529-02-0

Product Name

[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol

IUPAC Name

[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol

Molecular Formula

C10H10N2O2

Molecular Weight

190.2 g/mol

InChI

InChI=1S/C10H10N2O2/c1-7-11-10(14-12-7)9-4-2-8(6-13)3-5-9/h2-5,13H,6H2,1H3

InChI Key

OFHPDFFUEDRYNK-UHFFFAOYSA-N

SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)CO

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)CO

Application in Nanotechnology for Memory Devices

Scientific Field: Nanotechnology

Application Summary: This compound is being investigated for its potential use in emerging memory devices that rely on resistance switching, such as Oxide-based resistive memory (OXRAM) and Conducting bridge memory (CBM).

Methods of Application: The compound is integrated into nanomaterials like nanoparticles or nanosheets, which are then used in the memory device structure to enhance resistance-switching properties.

Results: The addition of this compound to nanomaterials has shown to improve the operation of resistance-switching memory devices, potentially leading to more efficient data storage technologies .

The compound [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol is a chemical entity characterized by the molecular formula C10H10N2O2 and a molecular weight of approximately 190.202 g/mol. This compound is recognized for its structural features, which include a phenyl group substituted with a 3-methyl-1,2,4-oxadiazole moiety and a hydroxymethyl group. It is classified under various synonyms, including 3-(3-methyl-1,2,4-oxadiazol-5-yl)phenylmethanol and 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzyl alcohol .

Typical of alcohols and oxadiazoles. It can undergo:

  • Esterification: Reacting with carboxylic acids to form esters.
  • Oxidation: Converting the alcohol group to a carbonyl group, yielding aldehydes or ketones.
  • Substitution Reactions: The oxadiazole nitrogen can engage in nucleophilic substitutions, potentially forming derivatives with varied biological activities.

Synthesis of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol can be achieved through several methods:

  • Condensation Reactions: A common approach involves the condensation of 3-methyl-1,2,4-oxadiazole with phenol derivatives in the presence of acid catalysts.
  • Reduction Reactions: Starting from corresponding oxadiazole derivatives followed by reduction of carbonyl groups to alcohols can yield the desired product.
  • Direct Functionalization: Utilizing electrophilic aromatic substitution methods to introduce the hydroxymethyl group onto the aromatic ring.

The applications of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol are primarily in the fields of medicinal chemistry and material sciences. Potential applications include:

  • Development of new pharmaceutical agents targeting cancer and microbial infections.
  • Use as intermediates in organic synthesis for creating more complex molecules.

Several compounds share structural similarities with [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol, including:

Compound NameMolecular FormulaBiological Activity
[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanolC10H10N2O2Antimicrobial properties
[3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanolC10H10N2O2Cytotoxic activity against cancer cells
PhenylmethyloxadiazoleC9H8N2OPotential use in organic synthesis

Uniqueness

The uniqueness of [4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol lies in its specific substitution pattern on the phenyl ring and the presence of a hydroxymethyl group which may enhance its solubility and biological activity compared to other similar compounds.

XLogP3

1.5

Wikipedia

[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol

Dates

Modify: 2023-08-15

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